N-allyl-N'-(2,4-dimethoxyphenyl)urea
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Overview
Description
N-allyl-N’-(2,4-dimethoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an allyl group and a 2,4-dimethoxyphenyl group attached to the nitrogen atoms of the urea moiety. Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N’-(2,4-dimethoxyphenyl)urea can be achieved through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of 2,4-dimethoxyaniline with allyl isocyanate under mild conditions. The reaction typically proceeds in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in good yield .
Industrial Production Methods
For industrial-scale production, the synthesis of N-allyl-N’-(2,4-dimethoxyphenyl)urea can be carried out using a similar approach but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, solvent-free or aqueous-phase reactions may be employed to reduce environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
N-allyl-N’-(2,4-dimethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic aromatic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4) can be employed.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-allyl-N’-(2,4-dimethoxyphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-allyl-N’-(2,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate the precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-allyl-N’-(2,4-dimethoxyphenyl)dithiolopyrrolone: Known for its antibacterial activity.
N-allyl-N’-(2,4-dimethoxyphenyl)isocyanate: Used as a reagent in organic synthesis.
Uniqueness
N-allyl-N’-(2,4-dimethoxyphenyl)urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-prop-2-enylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-4-7-13-12(15)14-10-6-5-9(16-2)8-11(10)17-3/h4-6,8H,1,7H2,2-3H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPZZBZZGHOEBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC=C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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